molecular formula C13H37N7O B13772433 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol

Cat. No.: B13772433
M. Wt: 307.48 g/mol
InChI Key: QAKKXTDTYGISPW-UHFFFAOYSA-N
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Description

N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine, N’-(2-aminoethyl)ethane-1,2-diamine, and prop-2-en-1-ol are organic compounds that belong to the class of polyamines. These compounds are characterized by the presence of multiple amine groups, which make them highly reactive and versatile in various chemical reactions. They are commonly used in the synthesis of polymers, pharmaceuticals, and other industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine

  • N’-(2-aminoethyl)ethane-1,2-diamine

    • The synthesis of this compound involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature[2][2].
  • Prop-2-en-1-ol

    • Prop-2-en-1-ol, also known as allyl alcohol, can be synthesized by the hydrolysis of allyl chloride. The reaction involves the use of a strong base such as sodium hydroxide to convert allyl chloride to allyl alcohol[3][3].

Industrial Production Methods

    N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine: and are produced on an industrial scale using continuous flow reactors to ensure consistent product quality and yield.

    Prop-2-en-1-ol: is produced industrially by the hydrolysis of allyl chloride in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides (e.g., HCl, HBr), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Acrolein from prop-2-en-1-ol

    Reduction: Ethylenediamine from N’-(2-aminoethyl)ethane-1,2-diamine

    Substitution: Halogenated derivatives from N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

  • The mechanism of action of these compounds involves their ability to form stable complexes with metal ions and other molecules. This property makes them effective chelating agents and catalysts in various chemical reactions.
  • At the molecular level, these compounds can interact with enzymes and proteins, affecting their activity and function. This interaction is mediated by the amine groups, which can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amine groups, used as a chelating agent and in the synthesis of polymers.

    Diethylenetriamine: A triamine with three amine groups, used in similar applications as N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine.

    Triethylenetetramine: A tetraamine with four amine groups, used as a chelating agent and in the treatment of Wilson’s disease.

Uniqueness

  • N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine and N’-(2-aminoethyl)ethane-1,2-diamine are unique due to their specific arrangement of amine groups, which provides them with distinct reactivity and binding properties compared to other polyamines.
  • Prop-2-en-1-ol is unique due to its allylic alcohol structure, which makes it highly reactive in various chemical reactions.

Biological Activity

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine, also referred to as N'-(2-aminoethyl)ethane-1,2-diamine and prop-2-en-1-ol, is a complex organic compound with significant biological activity. The following sections detail its chemical properties, biological implications, and relevant research findings.

  • Molecular Formula : C₆H₁₈N₄
  • Molecular Weight : 146.234 g/mol
  • CAS Number : 112-24-3
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in water due to polar amino groups

The compound features multiple amino groups that allow it to act as a versatile reagent in various biochemical contexts. Its structure includes two ethylene diamine units linked by an ethyl bridge, contributing to its reactivity and solubility properties.

Chelating Agent

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine functions as a chelating agent , binding metal ions and influencing their biological availability. This property is crucial in biochemical systems where metal ions play significant roles in enzyme function and cellular processes. Research indicates that the compound can form stable complexes with transition metals, which may enhance its potential in antimicrobial therapies by disrupting metal-dependent enzymatic pathways .

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity through chelation. It interacts with various enzymes and receptors, potentially altering their activity and leading to diverse biochemical effects. This modulation can impact metabolic pathways and cellular signaling mechanisms .

Applications in Research and Medicine

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine has shown promise in several applications:

  • Antimicrobial Therapies : Its chelation properties may be leveraged to develop new antimicrobial agents that target metal-dependent pathogens.
  • Biochemical Assays : The compound's ability to bind metal ions makes it useful in enzyme kinetics studies and biochemical assays .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine exhibited antimicrobial properties against various bacterial strains by effectively chelating essential metal ions required for bacterial growth .
  • Enzyme Interaction Studies : Research involving enzyme kinetics showed that this compound could significantly alter the activity of specific enzymes through competitive inhibition mechanisms, suggesting its potential as a therapeutic agent .

Summary of Findings

PropertyDescription
Molecular FormulaC₆H₁₈N₄
Molecular Weight146.234 g/mol
CAS Number112-24-3
Biological RoleChelating agent, enzyme modulator
Potential ApplicationsAntimicrobial therapies, biochemical assays

Properties

Molecular Formula

C13H37N7O

Molecular Weight

307.48 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol

InChI

InChI=1S/C6H18N4.C4H13N3.C3H6O/c7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6;1-2-3-4/h9-10H,1-8H2;7H,1-6H2;2,4H,1,3H2

InChI Key

QAKKXTDTYGISPW-UHFFFAOYSA-N

Canonical SMILES

C=CCO.C(CNCCN)N.C(CNCCNCCN)N

Origin of Product

United States

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